1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one
CAS No.: 1018302-27-6
Cat. No.: VC2623874
Molecular Formula: C15H19NO3S
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018302-27-6 |
|---|---|
| Molecular Formula | C15H19NO3S |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one |
| Standard InChI | InChI=1S/C15H19NO3S/c17-14-7-9-16(10-8-14)20(18,19)15-6-5-12-3-1-2-4-13(12)11-15/h5-6,11H,1-4,7-10H2 |
| Standard InChI Key | YLJRGVXGNOSVTP-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(=O)CC3 |
| Canonical SMILES | C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(=O)CC3 |
Introduction
1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one is an organic compound that belongs to the class of sulfonamides and piperidinones. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. Its unique structure combines a tetrahydronaphthalene moiety with a sulfonyl group and a piperidinone ring, which may provide bioactivity in various pharmacological contexts.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one |
| SMILES Notation | C1CCC2=C(C1)C=CC=C2S(=O)(=O)N3CCC(=O)CC3 |
| InChI Key | YLIZJJSJRQYWRV-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of tetrahydronaphthalene derivatives with sulfonyl chloride reagents under basic conditions. The piperidinone moiety is introduced through cyclization reactions involving appropriate precursors.
General Reaction Scheme:
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Step 1: Sulfonation of tetrahydronaphthalene at the desired position.
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Step 2: Coupling with a piperidinone derivative to form the final product.
This synthesis pathway ensures high specificity for the sulfonamide linkage and minimizes side reactions.
Applications in Medicinal Chemistry
The structural features of 1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one suggest potential applications in:
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Protein Kinase Modulation: Sulfonamide derivatives are known to interact with protein kinases, which are critical targets in cancer and inflammatory diseases.
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Anti-inflammatory Agents: The tetrahydronaphthalene moiety may enhance lipophilicity and membrane permeability, improving bioavailability.
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Antiviral Research: Piperidinone-containing compounds have shown promise in inhibiting viral polymerases.
Table 2: Comparative Activity of Related Compounds
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Sulfonamide A | SGK1 | 0.25 | |
| Tetrahydronaphthalene Derivative B | Cyclooxygenase | 0.50 |
Safety and Toxicology
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Acute Toxicity
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Chronic Exposure Risks
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Metabolic Pathways
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